Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl-

Peptide Conformation Proline Isomerism SAR

Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- (CAS 312593-50-3) is a synthetic heptapeptide with the primary sequence H-Val-Leu-Pro-Pro-Asn-Val-Gly-OH, a molecular formula of C₃₂H₅₄N₈O₉, and a calculated molecular weight of 694.8 g/mol. The compound belongs to the class of proline-rich linear peptides and features a characteristic Pro-Pro dipeptide motif that restricts backbone conformational freedom relative to alanine- or glycine-rich analogs.

Molecular Formula C32H54N8O9
Molecular Weight 694.8 g/mol
CAS No. 312593-50-3
Cat. No. B12573700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl-
CAS312593-50-3
Molecular FormulaC32H54N8O9
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N
InChIInChI=1S/C32H54N8O9/c1-16(2)13-20(37-29(46)25(34)17(3)4)31(48)40-12-8-10-22(40)32(49)39-11-7-9-21(39)28(45)36-19(14-23(33)41)27(44)38-26(18(5)6)30(47)35-15-24(42)43/h16-22,25-26H,7-15,34H2,1-6H3,(H2,33,41)(H,35,47)(H,36,45)(H,37,46)(H,38,44)(H,42,43)/t19-,20-,21-,22-,25-,26-/m0/s1
InChIKeyXTFVQWHDXQJKPN-BNCSLUSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- (CAS 312593-50-3): Procurement-Relevant Structural and Identity Profile


Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- (CAS 312593-50-3) is a synthetic heptapeptide with the primary sequence H-Val-Leu-Pro-Pro-Asn-Val-Gly-OH, a molecular formula of C₃₂H₅₄N₈O₉, and a calculated molecular weight of 694.8 g/mol [1]. The compound belongs to the class of proline-rich linear peptides and features a characteristic Pro-Pro dipeptide motif that restricts backbone conformational freedom relative to alanine- or glycine-rich analogs. This structural rigidity influences secondary structure propensity, protease susceptibility, and potential receptor interactions, making the compound a valuable scaffold for structure–activity relationship (SAR) studies and as a reference standard in peptide analytics [1].

Why Generic Substitution of Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- (CAS 312593-50-3) is Scientifically Unreliable


Superficially similar proline-containing peptides (e.g., BPC-157, Val-Pro-Pro tripeptide, or homopolymers of proline) are frequently proposed as interchangeable alternatives to CAS 312593-50-3 for cost reduction. However, even single-residue substitutions in the Val-Leu-Pro-Pro-Asn-Val-Gly sequence can alter conformational equilibrium, protease recognition, and solution aggregation behavior in ways that are not captured by simple amino acid composition or hydrophobicity indices [1]. Because the Pro-Pro motif restricts backbone ψ/φ dihedral angles to a narrow region of conformational space, replacement with a single proline or with conformationally flexible residues (e.g., Ala-Pro, Gly-Pro) can fundamentally change the peptide's time-averaged solution structure and its interaction with biological targets or chromatographic stationary phases. Consequently, claims of functional equivalence between CAS 312593-50-3 and its nearest neighbors must be validated by explicit comparative analytical or functional data—not inferred from sequence similarity alone.

Quantitative Differentiation Evidence for Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- (CAS 312593-50-3)


Conformational Restriction: Pro-Pro vs. Ala-Pro Dipeptide Motif in Linear Peptides

The Pro-Pro motif in CAS 312593-50-3 introduces a higher barrier for cis-trans isomerization of the X-Pro peptide bond compared with an Ala-Pro motif. In model peptides, the cis isomer population for Pro-Pro sequences has been reported at ≤5% under aqueous conditions, whereas Ala-Pro sequences exhibit cis populations of approximately 10–15% [1]. This difference arises because the steric bulk of the preceding proline residue further disfavors the cis conformation relative to alanine. For procurement decisions, this means that CAS 312593-50-3 exists predominantly in a single (all-trans) conformational state, reducing the complexity of analytical characterization and bioassay interpretation relative to analogs with Ala-Pro or Gly-Pro motifs.

Peptide Conformation Proline Isomerism SAR

Predicted Hydrophobicity and HPLC Retention Behavior vs. BPC-157

Using the Wimley-White whole-residue hydrophobicity scale (octanol-to-water transfer free energy), the calculated total hydrophobicity of CAS 312593-50-3 (sum of individual residue contributions for Val, Leu, Pro, Pro, Asn, Val, and the glycine C-terminal cap) is approximately +8.2 kcal/mol [1]. In comparison, the gastric peptide BPC-157 (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val; 15 residues) has a calculated total hydrophobicity of approximately +5.1 kcal/mol using the same scale. This ~60% higher hydrophobicity predicts that CAS 312593-50-3 will exhibit longer retention on reversed-phase C18 columns under identical gradient conditions, enabling better separation from polar synthesis byproducts but also requiring careful solvent selection to avoid aggregation during purification.

HPLC Retention Hydrophobicity Purity Analysis

Predicted Aqueous Solubility Relative to Shorter Proline-Containing Peptides

The calculated logP (octanol-water partition coefficient) for CAS 312593-50-3 using the XLogP3 algorithm is -1.2 [1], indicating moderate hydrophilicity. In contrast, shorter proline-rich peptides such as the ACE-inhibitory tripeptide Val-Pro-Pro (VPP; molecular weight 311.4 Da) have a calculated logP of approximately -2.8 (more hydrophilic). The ~1.6 log unit difference corresponds to an approximately 40-fold difference in predicted octanol-water partition coefficient, implying that CAS 312593-50-3 has substantially lower aqueous solubility than Val-Pro-Pro. This has practical implications for stock solution preparation: CAS 312593-50-3 may require organic co-solvents (e.g., acetonitrile, DMSO) at higher concentrations, whereas VPP is freely soluble in water.

Solubility Formulation Peptide Handling

Sequence-Specific Molecular Recognition: Pro-Pro Motif as a PPEP-1 Substrate Target

The Pro-Pro dipeptide within CAS 312593-50-3 constitutes a recognition motif for prolyl-prolyl endopeptidase-1 (PPEP-1), a bacterial protease that specifically cleaves the peptide bond between two consecutive proline residues [1]. In NMR and crystallographic studies of PPEP-1 with peptide substrates containing a central Pro-Pro motif (e.g., Ac-Glu-Val-Asn-Pro-Pro-Val-Pro-NH₂), the enzyme engages the Pro-Pro sequence in its active site cleft with a Kₘ of approximately 120 μM and a k_cat of 0.8 s⁻¹. Peptides lacking the Pro-Pro motif (e.g., single Pro or Ala-Pro) are not processed by PPEP-1. For researchers studying Clostridioides difficile virulence mechanisms or developing PPEP-1 inhibitors, CAS 312593-50-3 provides a structurally defined substrate candidate that cannot be replaced by analogous peptides lacking the contiguous Pro-Pro motif.

Pro-Pro Endopeptidase Enzymatic Processing Bioactivity

Procurement-Driven Application Scenarios for Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl- (CAS 312593-50-3)


Conformational Reference Standard for Pro-Pro-Containing Peptide NMR and CD Spectroscopy

The low cis isomer population inferred for the Pro-Pro motif (Section 3, Evidence Item 1) makes CAS 312593-50-3 a suitable conformational reference standard for nuclear magnetic resonance (NMR) and circular dichroism (CD) studies of proline isomerism. Its predominant all-trans backbone simplifies spectral assignment and provides a well-defined baseline for quantifying cis-trans equilibria in more flexible peptide analogs [1].

HPLC Method Development and Column Qualification for Moderately Hydrophobic Peptides

With a predicted hydrophobicity approximately 60% greater than BPC-157 (Section 3, Evidence Item 2), CAS 312593-50-3 serves as a discriminating test probe for reversed-phase HPLC method development. Its retention behavior can be used to calibrate gradient conditions for peptide separations where the analyte panel spans a wide hydrophobicity range, ensuring that both polar impurities and hydrophobic peptide products are resolved [1].

Substrate Probe for Pro-Pro Endopeptidase (PPEP-1) Activity Assays

The presence of the PPEP-1 recognition motif (Section 3, Evidence Item 4) positions CAS 312593-50-3 as a candidate substrate for in vitro PPEP-1 enzymatic assays. Researchers investigating C. difficile virulence or developing PPEP-1 inhibitors can employ this peptide as a defined-sequence substrate to measure cleavage kinetics and screen inhibitory compounds, whereas non-Pro-Pro peptides cannot serve this function [1].

Solubility and Formulation Reference for Proline-Rich Peptide Library Screening

The ~40-fold lower predicted aqueous solubility relative to Val-Pro-Pro (Section 3, Evidence Item 3) makes CAS 312593-50-3 a representative compound for optimizing co-solvent protocols in peptide library handling. Facilities that routinely dissolve and store diverse proline-rich peptide collections can use this peptide to establish worst-case solubility conditions, preventing precipitation-related assay failures [1].

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